N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946365-06-6
VCID: VC6847996
InChI: InChI=1S/C29H36N4O3/c1-31(2)24-13-10-22(11-14-24)26(33-18-16-32(17-19-33)25-8-6-5-7-9-25)21-30-29(34)23-12-15-27(35-3)28(20-23)36-4/h5-15,20,26H,16-19,21H2,1-4H3,(H,30,34)
SMILES: CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C29H36N4O3
Molecular Weight: 488.632

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide

CAS No.: 946365-06-6

Cat. No.: VC6847996

Molecular Formula: C29H36N4O3

Molecular Weight: 488.632

* For research use only. Not for human or veterinary use.

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide - 946365-06-6

Specification

CAS No. 946365-06-6
Molecular Formula C29H36N4O3
Molecular Weight 488.632
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C29H36N4O3/c1-31(2)24-13-10-22(11-14-24)26(33-18-16-32(17-19-33)25-8-6-5-7-9-25)21-30-29(34)23-12-15-27(35-3)28(20-23)36-4/h5-15,20,26H,16-19,21H2,1-4H3,(H,30,34)
Standard InChI Key RHUPWRVXZWNUGD-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4

Introduction

This compound belongs to the class of benzamides and features significant functional groups such as dimethylamino, phenylpiperazine, and methoxybenzamide. These groups suggest potential pharmacological activity, particularly in areas involving central nervous system modulation or receptor binding.

Molecular Formula and Weight

  • Molecular Formula: C27_{27}H33_{33}N3_{3}O3_{3}

  • Molecular Weight: Approximately 447.57 g/mol

Structural Features

The compound contains:

  • A dimethylamino group attached to a phenyl ring.

  • A piperazine moiety linked to another phenyl ring.

  • A benzamide core with two methoxy substituents.

These features indicate a complex structure with multiple interaction sites for biological targets.

Synthesis

The synthesis of this compound likely involves:

  • Formation of the Benzamide Core: Starting with 3,4-dimethoxybenzoic acid or its derivatives.

  • Introduction of the Piperazine Moiety: Through nucleophilic substitution or reductive amination.

  • Attachment of the Dimethylaminophenyl Group: Via alkylation or coupling reactions.

Pharmacological Relevance

The structural elements suggest potential activity in:

  • Neurotransmitter Modulation: The piperazine group is commonly found in compounds targeting serotonin or dopamine receptors.

  • Drug Design: The dimethoxybenzamide core may contribute to anti-inflammatory or anticancer properties.

Biological Activity

While no specific data is available for this compound, similar structures have been studied for:

  • Dopamine receptor antagonism.

  • Antipsychotic properties.

  • Anti-inflammatory effects.

Spectroscopic Techniques

To confirm the structure:

  • NMR (Nuclear Magnetic Resonance): Proton and carbon spectra would identify functional groups and confirm connectivity.

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect characteristic functional group vibrations (e.g., amide bonds).

Chromatographic Techniques

High-performance liquid chromatography (HPLC) can be used for purity assessment and separation of isomers.

Research Directions

Further studies could explore:

  • Biological assays to determine receptor binding affinity.

  • Toxicity profiling to assess safety.

  • Structural modifications for enhanced activity or reduced side effects.

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